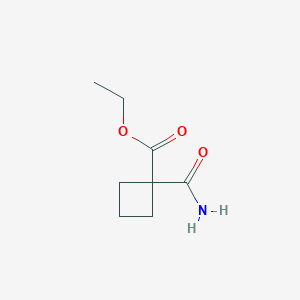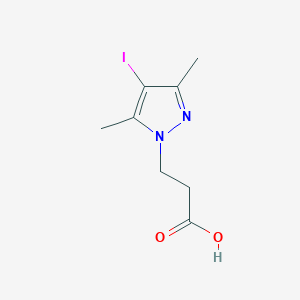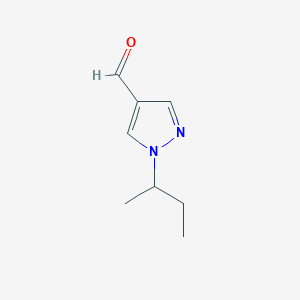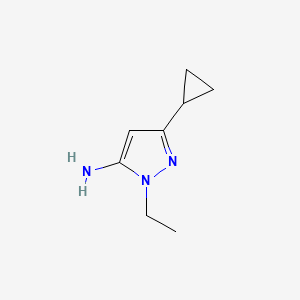
(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone" is a complex organic molecule that is likely to have significant biological activity due to the presence of a pyrrole moiety, which is a common feature in many bioactive compounds. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of related pyrrole-containing compounds has been reported using various methods. For instance, a bioisostere of an aldose reductase inhibitor featuring a pyrrole ring was synthesized and found to be more potent than the original compound . Another study reported the synthesis of a pyrrole derivative using a one-pot procedure that is economical and yields good results . These methods highlight the versatility of pyrrole chemistry and suggest that similar strategies could be employed to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is crucial for their biological activity. Computational calculations, such as those performed using DFT methods, can provide insights into bond lengths, angles, and dihedral angles, which are important for understanding the three-dimensional conformation of the molecule . Such structural analyses are essential for predicting the interaction of the compound with biological targets.
Chemical Reactions Analysis
Pyrrole-containing compounds can undergo various chemical reactions. The reactivity of these molecules can be influenced by the substituents on the pyrrole ring and the surrounding functional groups. For example, the antiestrogenic activity of a dihydronaphthalene derivative with a pyrrolidine moiety was enhanced through specific chemical modifications . This suggests that the chemical reactivity of the compound could be fine-tuned to achieve desired biological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like trifluoromethyl in the compound of interest could affect its lipophilicity and, consequently, its pharmacokinetic properties. Spectroscopic techniques like UV-Vis and IR can be used to study these properties and provide a better understanding of how the compound behaves under different conditions .
Scientific Research Applications
Structural and Chemical Analyses
Structural Analysis : The study by Swamy et al. (2013) delved into isomorphous structures related to the chemical compound . They explored the chlorine-methyl exchange rule in such compounds, highlighting the importance of detailed structural analysis in understanding molecular interactions (Swamy et al., 2013).
Crystal Structure and DFT Study : Huang et al. (2021) conducted a comprehensive study on similar compounds, using techniques like X-ray diffraction and density functional theory (DFT). This research sheds light on the structural characteristics and the physicochemical properties of these compounds (Huang et al., 2021).
Biological and Pharmacological Research
Potential Inhibitor Lead Compounds : Research by Rudnitskaya et al. (2009) screened a variety of compounds, including ones structurally similar to the compound , to identify potential inhibitor lead compounds of fructose-1,6-bisphosphatase (FBPase). This highlights the potential pharmacological applications of such compounds (Rudnitskaya et al., 2009).
Synthesis and Antimicrobial Activity : Kumar et al. (2012) synthesized and analyzed the antimicrobial activity of compounds structurally related to the one . Their findings indicate the potential for these compounds in antimicrobial applications (Kumar et al., 2012).
Molecular Synthesis Techniques
One-Pot Synthesis Methods : Kaur and Kumar (2018) reported an efficient one-pot synthetic procedure for a pyrrole derivative that shares structural similarities with the compound . Such research is vital for developing economical synthesis methods for these compounds (Kaur & Kumar, 2018).
Microwave-Assisted Synthesis : Swarnkar et al. (2014) explored microwave-assisted synthesis for biologically active pyrazole derivatives. This research is crucial for understanding the synthesis of structurally related compounds using modern techniques (Swarnkar et al., 2014).
Mechanism of Action
Target of Action
It’s known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the compound’s diverse biological activities.
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO/c20-19(21,22)17-8-4-7-16(12-17)18(24)15-6-3-5-14(11-15)13-23-9-1-2-10-23/h1-8,11-12H,9-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVPCGANNSHSJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643496 |
Source


|
| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898749-29-6 |
Source


|
| Record name | Methanone, [3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl][3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1327136.png)
![2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327138.png)
![6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1327140.png)
![3-fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1327141.png)
![3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1327143.png)






![[2-(1H-pyrazol-1-yl)butyl]amine](/img/structure/B1327160.png)
